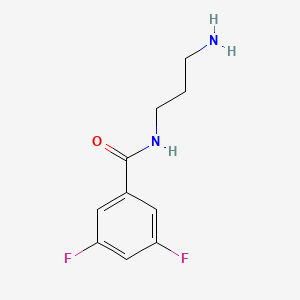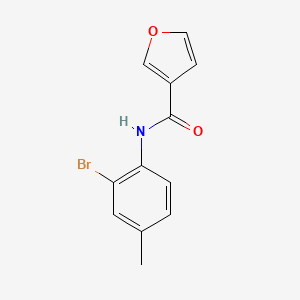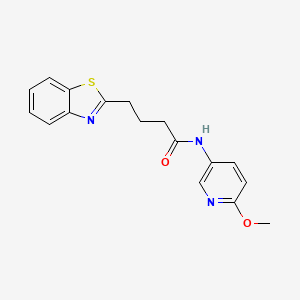
N-(3-aminopropyl)-3,5-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)-3,5-difluorobenzamide (APF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APF is a small molecule that has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
作用机制
The mechanism of action of N-(3-aminopropyl)-3,5-difluorobenzamide is not fully understood. However, it has been proposed that N-(3-aminopropyl)-3,5-difluorobenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and the NF-κB signaling pathway. HDACs are enzymes that regulate gene expression by modifying histone proteins, and NF-κB is a signaling pathway that regulates the immune response and inflammation.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to reduce oxidative stress and neuroinflammation. In immune cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit T cell activation and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-aminopropyl)-3,5-difluorobenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has shown promising results in various studies and has potential applications in various fields. However, there are also some limitations to using N-(3-aminopropyl)-3,5-difluorobenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of N-(3-aminopropyl)-3,5-difluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective analogs of N-(3-aminopropyl)-3,5-difluorobenzamide could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-(3-aminopropyl)-3,5-difluorobenzamide has been achieved using various methods. One of the most common methods is the reaction between 3,5-difluorobenzoic acid and 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction between 3,5-difluorobenzoyl chloride and 3-aminopropylamine in the presence of a base such as triethylamine. These methods result in the formation of N-(3-aminopropyl)-3,5-difluorobenzamide as a white crystalline solid.
科学研究应用
N-(3-aminopropyl)-3,5-difluorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(3-aminopropyl)-3,5-difluorobenzamide has shown promising results as a potential therapeutic agent for the treatment of various types of cancer. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(3-aminopropyl)-3,5-difluorobenzamide has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation. In immunology, N-(3-aminopropyl)-3,5-difluorobenzamide has been studied for its potential role in the modulation of the immune response. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3-aminopropyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,1-3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXCNRVSNOZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)






![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)

![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
